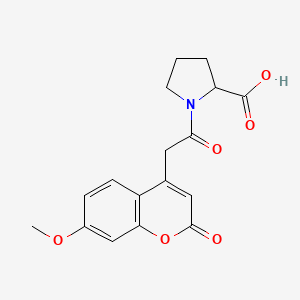

7-Methoxycoumarin-4-acetyl-L-proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methoxycoumarin-4-acetyl-L-proline is a synthetic compound that belongs to the class of coumarins. Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields. This compound is particularly notable for its use as a quenched fluorescent substrate, which makes it valuable in biochemical assays and research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxycoumarin-4-acetyl-L-proline typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 7-methoxycoumarin and L-proline.

Coupling Reaction: The 7-methoxycoumarin is acetylated to form 7-methoxycoumarin-4-acetyl. This intermediate is then coupled with L-proline using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

7-Methoxycoumarin-4-acetyl-L-proline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted coumarin derivatives.

Aplicaciones Científicas De Investigación

7-Methoxycoumarin-4-acetyl-L-proline has several scientific research applications:

Biochemistry: Used as a quenched fluorescent substrate for enzyme assays, particularly in the study of proteases and other enzymes.

Biology: Employed in fluorescence-based imaging techniques to study cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of fluorescent probes and sensors for various analytical applications.

Mecanismo De Acción

The mechanism of action of 7-Methoxycoumarin-4-acetyl-L-proline involves its role as a fluorescent substrate. When used in enzyme assays, the compound is cleaved by specific enzymes, resulting in the release of the fluorescent 7-methoxycoumarin moiety. This fluorescence can be measured to quantify enzyme activity. The molecular targets include proteases and other enzymes that recognize and cleave the acetyl-L-proline moiety .

Comparación Con Compuestos Similares

Similar Compounds

7-Hydroxycoumarin-4-acetyl-L-proline: Similar structure but with a hydroxy group instead of a methoxy group.

7-Methoxycoumarin-3-carboxylic acid: Similar coumarin core but with a carboxylic acid group at the 3-position.

7-Methoxycoumarin-4-acetic acid: Similar structure but with an acetic acid group instead of the acetyl-L-proline moiety.

Uniqueness

7-Methoxycoumarin-4-acetyl-L-proline is unique due to its specific combination of a methoxycoumarin core with an acetyl-L-proline moiety. This structure imparts distinct fluorescent properties and makes it particularly useful as a quenched fluorescent substrate in biochemical assays .

Actividad Biológica

7-Methoxycoumarin-4-acetyl-L-proline (CAS Number: 359436-90-1) is a compound belonging to the coumarin family, known for its diverse biological activities. This compound exhibits potential in various fields, including biochemistry, pharmacology, and medicinal chemistry. Its structure features a methoxycoumarin core and an acetylated proline moiety, which contribute to its unique properties.

- Molecular Formula : C17H17NO6

- Molecular Weight : 331.32 g/mol

- Structure : The compound consists of a coumarin backbone with an acetyl group and L-proline, which enhances its solubility and biological activity.

This compound primarily acts as a quenched fluorescent substrate for enzyme assays. This characteristic allows it to interact with various enzymes, providing insights into biochemical pathways and cellular processes. It is particularly useful in studying proteases and other enzymes due to its ability to fluoresce upon enzymatic cleavage .

Antimicrobial Activity

Research indicates that 7-methoxycoumarin derivatives possess significant antimicrobial properties. In studies, these compounds have shown effectiveness against various bacterial strains, suggesting their potential as therapeutic agents in treating infections.

Anti-inflammatory Effects

Coumarins, including 7-methoxycoumarin derivatives, have been investigated for their anti-inflammatory properties. For instance, related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are critical in the inflammatory response .

Anticancer Potential

The anticancer activity of coumarins has gained attention in recent years. Preliminary studies on related compounds suggest that they may induce apoptosis in cancer cells while sparing normal cells. The mechanisms often involve modulation of key signaling pathways such as NF-κB and MAPK, leading to reduced cell proliferation and increased apoptosis .

Case Studies

- Inflammation Inhibition : A study on 4-hydroxy-7-methoxycoumarin (a structural analog) demonstrated significant reductions in nitric oxide production in LPS-stimulated RAW264.7 macrophages, indicating potential anti-inflammatory applications .

- Anticancer Activity : Another study highlighted that certain methoxycoumarins could enhance melanin production while exhibiting cytotoxic effects on melanoma cells, suggesting dual functionality as an anticancer agent and a cosmetic enhancer .

Comparative Analysis

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| 4-Hydroxy-7-methoxycoumarin | High | Yes | Moderate |

| 7-Hydroxycoumarin | Moderate | Yes | Low |

Propiedades

IUPAC Name |

1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO6/c1-23-11-4-5-12-10(8-16(20)24-14(12)9-11)7-15(19)18-6-2-3-13(18)17(21)22/h4-5,8-9,13H,2-3,6-7H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFOAEFTUYEMLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCCC3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.